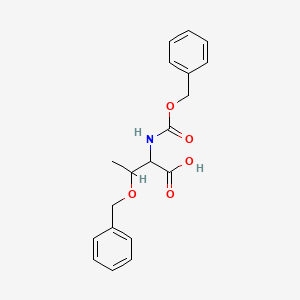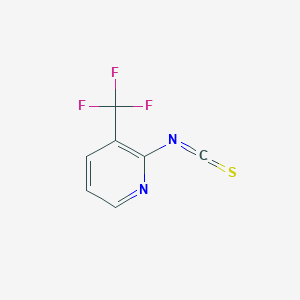
2-Isothiocyanato-3-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isothiocyanato-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula C7H3F3N2S. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the trifluoromethyl group and the isothiocyanate group in its structure makes it a compound of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isothiocyanato-3-(trifluoromethyl)pyridine typically involves the reaction of 3-(trifluoromethyl)pyridine with thiophosgene (CSCl2) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include the use of a solvent such as dichloromethane (DCM) and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Isothiocyanato-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The compound can participate in addition reactions with various reagents, forming new bonds at the isothiocyanate group.
Oxidation and Reduction Reactions: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to prevent decomposition of the compound .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, substitution reactions with amines can lead to the formation of thiourea derivatives, while addition reactions with alcohols can produce isothiocyanate esters .
Wissenschaftliche Forschungsanwendungen
2-Isothiocyanato-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-Isothiocyanato-3-(trifluoromethyl)pyridine involves its reactivity with nucleophiles. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins and other biological molecules, leading to the modification of their structure and function. This reactivity is exploited in enzyme inhibition studies, where the compound can inhibit the activity of specific enzymes by modifying their active sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Isothiocyanato-2-(trifluoromethyl)pyridine: Similar in structure but with different positioning of the isothiocyanate group.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Contains chlorine atoms instead of the isothiocyanate group.
3-Chloro-2-isothiocyanato-5-(trifluoromethyl)pyridine: Contains a chlorine atom in addition to the isothiocyanate and trifluoromethyl groups.
Uniqueness
2-Isothiocyanato-3-(trifluoromethyl)pyridine is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. The combination of the trifluoromethyl and isothiocyanate groups makes it particularly valuable in the synthesis of complex organic molecules and in biological studies .
Eigenschaften
Molekularformel |
C7H3F3N2S |
|---|---|
Molekulargewicht |
204.17 g/mol |
IUPAC-Name |
2-isothiocyanato-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H3F3N2S/c8-7(9,10)5-2-1-3-11-6(5)12-4-13/h1-3H |
InChI-Schlüssel |
OZCIAGBOLHGTKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)N=C=S)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


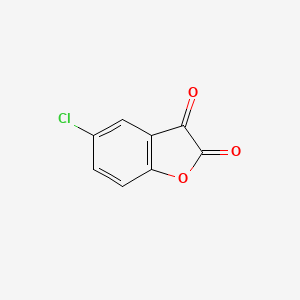
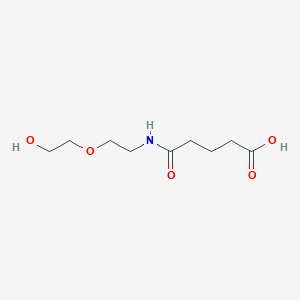

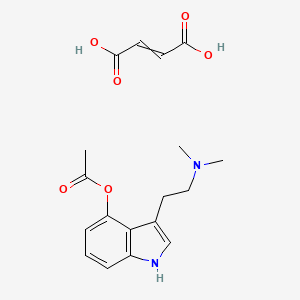

![3-[[4-(4-Pyridyl)phenyl]amino]benzoic Acid](/img/structure/B13702978.png)
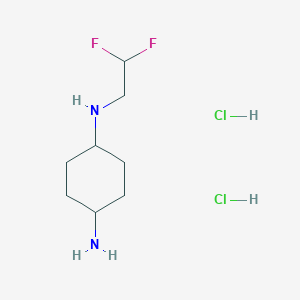
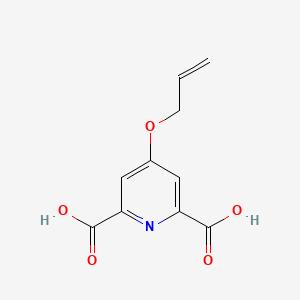
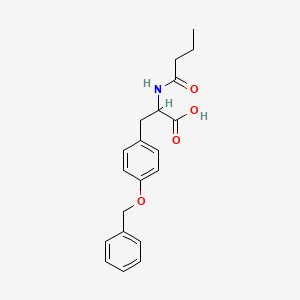
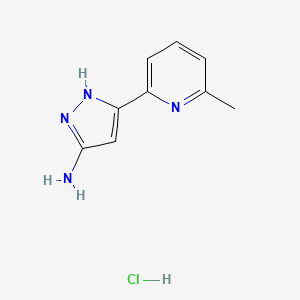
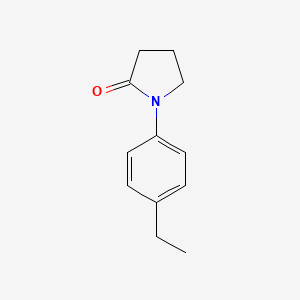
![2-[(Boc)(ethyl)amino]pentanoic Acid](/img/structure/B13703005.png)

